molecular formula C15H13F3N2O4S B11023317 N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-alanine

N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-alanine

Cat. No.: B11023317
M. Wt: 374.3 g/mol
InChI Key: JOMLDWRZDDIRNZ-QMMMGPOBSA-N
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Description

N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-alanine is a synthetic organic compound characterized by the presence of a trifluoromethoxy group, a thiazole ring, and an alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-alanine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Trifluoromethoxy Group: This step often involves the use of trifluoromethoxybenzene derivatives, which can be introduced through nucleophilic aromatic substitution reactions.

    Coupling with Alanine: The final step involves coupling the thiazole derivative with L-alanine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions may target the trifluoromethoxy group or the thiazole ring.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve strong bases or acids, depending on the specific reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-alanine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its peptide-like structure. It may also serve as a probe for investigating cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-alanine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group and thiazole ring are likely to play key roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-D-alanine: The D-alanine variant may exhibit different biological activity due to stereochemistry.

    N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-glycine: This compound lacks the chiral center present in alanine, potentially altering its interactions with biological targets.

    N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-serine: The presence of a hydroxyl group in serine could introduce additional hydrogen bonding interactions.

Uniqueness

N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-alanine is unique due to its combination of a trifluoromethoxy group, a thiazole ring, and an alanine moiety. This specific arrangement of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H13F3N2O4S

Molecular Weight

374.3 g/mol

IUPAC Name

(2S)-2-[[2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetyl]amino]propanoic acid

InChI

InChI=1S/C15H13F3N2O4S/c1-8(14(22)23)19-12(21)6-10-7-25-13(20-10)9-2-4-11(5-3-9)24-15(16,17)18/h2-5,7-8H,6H2,1H3,(H,19,21)(H,22,23)/t8-/m0/s1

InChI Key

JOMLDWRZDDIRNZ-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)OC(F)(F)F

Canonical SMILES

CC(C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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